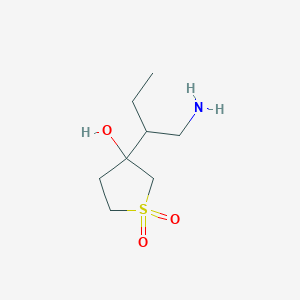![molecular formula C11H19NO B13218368 2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde](/img/structure/B13218368.png)
2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C11H19NO It is characterized by the presence of a pyrrolidine ring attached to a cyclopropane ring, which is further substituted with an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde typically involves the reaction of pyrrolidine with a suitable cyclopropane derivative. One common method is the reaction of pyrrolidine with cyclopropane-1-carbaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the pyrrolidine ring.
Major Products Formed
Oxidation: 2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carboxylic acid.
Reduction: 2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, leading to modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Contains a pyrimidine ring instead of a cyclopropane ring.
3-(Pyridin-2-yl)propan-1-ol: Contains a pyridine ring and a hydroxyl group instead of an aldehyde group.
1-Pyridin-2-yl-propan-2-one: Contains a pyridine ring and a ketone group instead of an aldehyde group.
Uniqueness
The uniqueness of 2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde lies in its combination of a pyrrolidine ring with a cyclopropane ring and an aldehyde group. This structural arrangement provides distinct reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C11H19NO |
|---|---|
Poids moléculaire |
181.27 g/mol |
Nom IUPAC |
2-(2-pyrrolidin-1-ylpropan-2-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H19NO/c1-11(2,10-7-9(10)8-13)12-5-3-4-6-12/h8-10H,3-7H2,1-2H3 |
Clé InChI |
CKCCSQGWXPQUPW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1CC1C=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


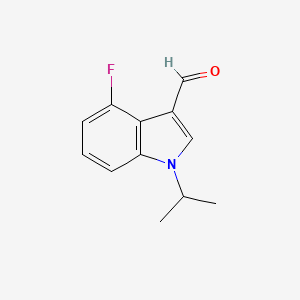
![{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13218294.png)
![(Butan-2-yl)[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13218303.png)
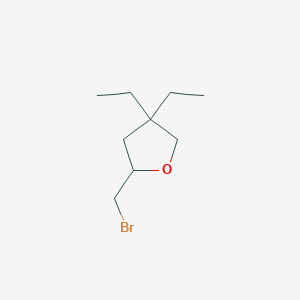

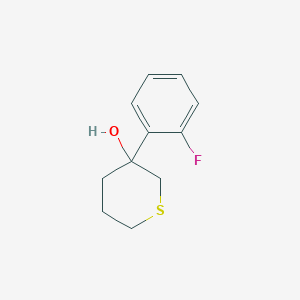
![2-[2-(Bromodifluoromethyl)-5-methyl-1H-indol-3-yl]ethan-1-amine](/img/structure/B13218327.png)

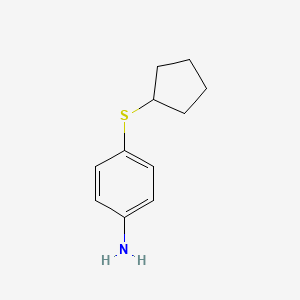
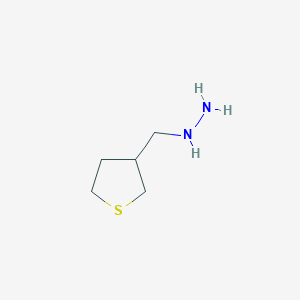

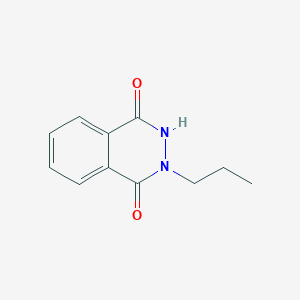
![3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine](/img/structure/B13218361.png)
